REACTION_SMILES
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[CH2:15]=[O:16].[CH:12]([OH:13])=[O:14].[OH:1][CH2:2][CH2:3][CH2:4][N:5]1[C:6](=[O:11])[CH2:7][NH:8][CH2:9][CH2:10]1>>[OH:1][CH2:2][CH2:3][CH2:4][N:5]1[C:6](=[O:11])[CH2:7][N:8]([CH3:12])[CH2:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CNCCN1CCCO
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Name
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Type
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product
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Smiles
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CN1CCN(CCCO)C(=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |